Benzene-1,2,3-triol;methanesulfonic acid

Description

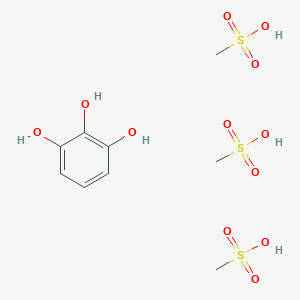

Structure

2D Structure

Properties

CAS No. |

126615-05-2 |

|---|---|

Molecular Formula |

C9H18O12S3 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

benzene-1,2,3-triol;methanesulfonic acid |

InChI |

InChI=1S/C6H6O3.3CH4O3S/c7-4-2-1-3-5(8)6(4)9;3*1-5(2,3)4/h1-3,7-9H;3*1H3,(H,2,3,4) |

InChI Key |

JBBVLCWPFCCSDH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzene 1,2,3 Triol Methanesulfonate Derivatives

Direct Esterification and Sulfonylation Routes

Direct synthetic routes offer a straightforward approach to introduce methanesulfonate (B1217627) or sulfonic acid groups to the pyrogallol (B1678534) structure. These methods typically involve the reaction of the hydroxyl groups of pyrogallol or the electrophilic substitution on its aromatic ring.

Conventional Esterification Techniques with Methanesulfonyl Halides

The most direct method for the synthesis of benzene-1,2,3-triol methanesulfonate esters involves the reaction of pyrogallol with a methanesulfonyl halide, typically methanesulfonyl chloride (mesyl chloride), in the presence of a base. This reaction leads to the formation of one or more methanesulfonate (mesylate) ester linkages at the hydroxyl positions of the pyrogallol ring. The degree of esterification (mono-, di-, or tri-substitution) can be controlled by the stoichiometry of the reactants and the reaction conditions.

The reaction is generally carried out in an inert solvent, such as dichloromethane, at reduced temperatures to control the exothermic nature of the reaction. researchtrends.netresearchgate.net A base, commonly pyridine (B92270) or another non-nucleophilic amine, is required to neutralize the hydrochloric acid byproduct generated during the reaction. researchtrends.net The hydroxyl groups of pyrogallol are converted to their corresponding mesylates, which are excellent leaving groups in nucleophilic substitution reactions. researchgate.net

The general scheme for the esterification of a phenol (B47542) with methanesulfonyl chloride is as follows:

Ar-OH + CH₃SO₂Cl + Base → Ar-OSO₂CH₃ + Base·HCl

For pyrogallol, the reaction can proceed to form benzene-1,2,3-triyl trimethanesulfonate, among other partially esterified products. The selection of the base and solvent system is crucial for optimizing the yield and selectivity of the desired product. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| Phenol | Methanesulfonyl chloride | Pyridine | Dichloromethane | Phenyl methanesulfonate | 97% | researchgate.net |

| Phenol | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | Phenyl p-toluenesulfonate | 93% | researchgate.net |

This table presents data for the synthesis of aryl sulfonates from phenol as a general representation of the reaction conditions.

Electrophilic Aromatic Sulfonylation Approaches for Polyhydroxylated Aromatics

Electrophilic aromatic sulfonylation introduces a sulfonic acid group (-SO₃H) directly onto the benzene (B151609) ring of pyrogallol. This reaction is a classic example of electrophilic aromatic substitution, where a strong electrophile attacks the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com The hydroxyl groups of pyrogallol are strongly activating and ortho-, para-directing, making the ring highly susceptible to electrophilic attack.

The common sulfonating agent is fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or sulfur trioxide itself. libretexts.orglibretexts.org The electrophile is believed to be protonated sulfur trioxide (+SO₃H) or SO₃. chemistrysteps.com Given the three activating hydroxyl groups on the pyrogallol ring, the reaction is expected to be facile. The position of sulfonation will be directed to the carbon atoms ortho and para to the hydroxyl groups. Specifically, the C-4 and C-5 positions are the most likely sites for electrophilic attack.

The reaction is typically carried out by heating the aromatic compound with the sulfonating agent. libretexts.org The reversibility of sulfonation is a key feature; the sulfonic acid group can be removed by heating with dilute aqueous acid, which can be utilized for protective group strategies in multi-step syntheses. libretexts.orgchemistrysteps.com

Role of Methanesulfonic Acid as a Reagent or Catalyst in Direct Synthesis

Methanesulfonic acid (MSA) is a strong, non-oxidizing organic acid that can serve as both a catalyst and a reagent in organic synthesis. Its use as a catalyst is prevalent in reactions such as esterification, alkylation, and condensation, often offering advantages in terms of handling and reduced side reactions compared to mineral acids. mdpi.com

In the context of pyrogallol derivatives, methanesulfonic acid can be employed as an acidic catalyst to promote reactions such as the formation of ethers or esters. For instance, it can catalyze the reaction between pyrogallol and an alcohol or carboxylic acid. While not directly leading to a methanesulfonate derivative in a single step from pyrogallol itself, its catalytic activity is crucial in various synthetic pathways.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods for the synthesis of benzene-1,2,3-triol methanesulfonate derivatives involve the initial construction of a more complex molecular framework, which is subsequently functionalized. These multi-step sequences allow for the preparation of derivatives with more intricate structures.

Derivatization of Pyrogallol-based Macrocycles (e.g., Calix[n]pyrogallolarenes) Followed by Sulfonation

Pyrogallol-based macrocycles, such as calix[n]pyrogallolarenes, are cyclic oligomers formed from the condensation of pyrogallol with an aldehyde. wikipedia.org These bowl-shaped molecules have found extensive use in supramolecular chemistry as host molecules. Their synthesis is typically achieved by the acid-catalyzed reaction of pyrogallol and an aldehyde in an alcohol solvent. wikipedia.org

Once the calix[n]pyrogallolarene scaffold is assembled, it can be chemically modified. A common derivatization is sulfonation, which imparts water solubility to the otherwise hydrophobic macrocycle. researchgate.net The sulfonation is an electrophilic aromatic substitution reaction, typically carried out using concentrated sulfuric acid or chlorosulfuric acid. researchgate.netresearchgate.net The sulfonic acid groups are introduced onto the electron-rich aromatic rings of the pyrogallol units.

The general synthetic approach involves two main steps:

Synthesis of the Calix[n]pyrogallolarene: Pyrogallol is reacted with an aldehyde (e.g., formaldehyde (B43269), acetaldehyde) in the presence of an acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid). wikipedia.org

Sulfonation of the Macrocycle: The prepared calix[n]pyrogallolarene is treated with a sulfonating agent, such as concentrated sulfuric acid, to introduce sulfonic acid groups onto the upper rim of the macrocycle. researchgate.net

These sulfonated calix[n]pyrogallolarenes are valuable as water-soluble hosts for various guest molecules and as catalysts in aqueous media. nih.gov

| Precursor | Reaction | Reagents | Product | Reference |

| Calix[n]arene | Sulfonation | H₂SO₄ | p-Sulfonato-calix[n]arene | researchgate.net |

| Pyrogallol + Aldehyde | Condensation | Acid catalyst | Calix[n]pyrogallolarene | wikipedia.org |

This table outlines the general synthetic steps for producing sulfonated calix[n]pyrogallolarenes.

Synthesis through Multi-component Reactions Catalyzed by Sulfonic Acids

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly efficient in building molecular complexity. Sulfonic acids, including methanesulfonic acid and p-toluenesulfonic acid, are often employed as effective catalysts for a wide range of MCRs due to their strong Brønsted acidity and operational simplicity. mdpi.commdpi.com

While specific examples of MCRs involving pyrogallol directly leading to methanesulfonate derivatives are not extensively documented, the principle can be applied. Pyrogallol, with its multiple nucleophilic hydroxyl groups and activated aromatic ring, can participate in various MCRs. A sulfonic acid catalyst can activate carbonyl compounds or other electrophiles, facilitating their reaction with pyrogallol and other components. For example, a sulfonic acid-catalyzed condensation of pyrogallol, an aldehyde, and another nucleophile could lead to complex heterocyclic structures. The resulting product could then be further functionalized, for instance, by esterification with methanesulfonyl chloride, to yield the final target molecule.

The use of sulfonic acid-functionalized solid supports or ionic liquids as catalysts in MCRs is also a growing area, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Exploration of Polyol-mediated Synthetic Strategies for Sulfonated Systems

The investigation into greener and more sustainable chemical syntheses has led to the exploration of alternative reaction media, with polyols such as glycerol (B35011) and polyethylene (B3416737) glycol (PEG) emerging as promising candidates. rsc.org Their unique properties, including high boiling points, low vapor pressure, non-toxicity, and biodegradability, align well with the principles of green chemistry. rsc.orgijarsct.co.in In the context of producing sulfonated systems like benzene-1,2,3-triol methanesulfonate, polyols can serve multiple roles: as a benign solvent, a co-solvent, or even a mediator in the reaction.

Glycerol, a readily available byproduct of the biodiesel industry, has been successfully employed as a green solvent for a variety of organic transformations. ijarsct.co.inunina.itrsc.org Its high polarity and ability to form extensive hydrogen bond networks can influence reaction pathways and selectivity. ijarsct.co.in For instance, glycerol has been used as a medium for reactions involving sulfonated catalysts, demonstrating its compatibility with sulfonation chemistry. unina.it While direct studies on the methanesulfonation of pyrogallol in glycerol are not extensively documented, the existing literature supports the potential for glycerol to act as a suitable, environmentally friendly solvent for such esterification reactions, potentially replacing hazardous volatile organic compounds (VOCs). unina.itresearchgate.net

Similarly, polyethylene glycol (PEG) has been investigated as a reusable solvent medium for organic synthesis. acs.org Sulfonated PEG has also been developed as a polymer-supported, biodegradable, and recyclable catalyst, indicating the compatibility of the PEG backbone with sulfonic acid moieties. researchgate.netrsc.orgdntb.gov.ua This suggests that PEG could serve as a reaction medium for the synthesis of aryl sulfonates, facilitating product separation and catalyst recycling. acs.org

Another innovative approach involves the use of Deep Eutectic Solvents (DESs), which can be formulated from polyols like glycerol combined with a hydrogen bond donor. nih.govchemrxiv.org These DESs are gaining attention as green reaction media for various chemical processes, including sulfone and sulfonamide synthesis. nih.govchemrxiv.orgresearchgate.net A DES composed of choline (B1196258) chloride and glycerol, for example, has been shown to be an effective medium for the synthesis of sulfonamides from sulfonyl chlorides. nih.gov This suggests that a similar system could be designed for the esterification of benzene-1,2,3-triol with methanesulfonyl chloride. The tunability of DES properties allows for the optimization of reaction conditions to enhance yield and selectivity. bohrium.comresearchgate.net

The table below summarizes the characteristics of potential polyol-based media for sulfonated system synthesis.

| Reaction Medium | Key Components | Relevant Applications in Literature | Potential Advantages for Benzene-1,2,3-triol Methanesulfonate Synthesis |

| Glycerol | Propan-1,2,3-triol | Solvent for various organic reactions, including those with sulfonated catalysts. ijarsct.co.inunina.itresearchgate.net | Biodegradable, non-toxic, high boiling point, renewable source. rsc.org |

| Polyethylene Glycol (PEG) | Polymers of ethylene (B1197577) oxide | Recyclable solvent medium for Heck reactions; support for sulfonated catalysts. acs.orgresearchgate.net | Recyclable, low toxicity, tunable solubility. rsc.org |

| Deep Eutectic Solvents (DES) | e.g., Choline chloride & Glycerol | Synthesis of sulfonamides and 2-quinoline sulfones. nih.govchemrxiv.org | Environmentally responsible, reusable, can act as both solvent and catalyst. researchgate.net |

Green Chemistry Principles in the Synthesis of Benzene-1,2,3-triol Methanesulfonate Derivatives

The application of green chemistry principles to the synthesis of benzene-1,2,3-triol methanesulfonate derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, energy-efficient methods, and sustainable materials.

Solvent-Free Reaction Conditions and Related Approaches

One of the most effective green chemistry strategies is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, simplifying purification processes, and often lowering energy consumption.

For the synthesis of aryl sulfonates, including methanesulfonates, solvent-free conditions have been successfully implemented. These reactions can be carried out by grinding the reactants together, sometimes with a solid support or a catalyst, to initiate the chemical transformation. For instance, the synthesis of ylidenemalononitriles has been achieved under solvent-free conditions using methanesulfonic acid in combination with morpholine (B109124) as a catalyst. This demonstrates the feasibility of using methanesulfonic acid in solvent-free systems.

The esterification of phenols with sulfonyl chlorides can be conducted without a solvent, often with the aid of a base to neutralize the hydrochloric acid byproduct. These methods are simple, efficient, and applicable to a wide range of phenols. The absence of a solvent minimizes waste and simplifies the work-up procedure, as the product can often be isolated by simple washing and filtration.

The following table outlines the benefits of solvent-free approaches for the synthesis of aryl methanesulfonates.

| Parameter | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |

| Solvent Use | High, often using chlorinated or other hazardous solvents. | None or minimal. |

| Waste Generation | Significant, including solvent waste. | Reduced, primarily byproducts of the reaction. |

| Energy Consumption | Often requires heating for extended periods to reflux the solvent. | Can be lower, especially when combined with microwave irradiation. |

| Work-up Procedure | Often involves complex extraction and purification steps. | Simpler, may only require washing or direct crystallization. |

| Environmental Impact | Higher, due to solvent emissions and waste. | Lower, contributing to a greener chemical process. |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved purity of products. nih.govchemicalbook.comgoogle.comwikipedia.org This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and often unique reaction outcomes compared to conventional heating methods.

In the context of synthesizing benzene-1,2,3-triol methanesulfonate derivatives, microwave irradiation can offer several advantages. The direct ortho-acylation of phenols and naphthols using methanesulfonic acid (MSA) as a catalyst has been shown to be highly efficient under microwave stimulation, with reactions completing in minutes. This suggests that the esterification of benzene-1,2,3-triol with methanesulfonyl chloride could be significantly accelerated using microwave energy.

Microwave-assisted synthesis is also highly compatible with solvent-free conditions. The combination of these two green chemistry principles can lead to exceptionally clean and efficient reactions. For example, the microwave-assisted coupling of electron-deficient aryl halides with sulfinic acid salts to form sulfones has been achieved without the need for a catalyst. bohrium.com This highlights the potential for developing a catalyst-free, solvent-free, microwave-assisted synthesis of benzene-1,2,3-triol methanesulfonate.

The table below compares conventional heating with microwave-assisted synthesis for sulfonate ester formation.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Efficiency | Lower, indirect heating of the vessel. | Higher, direct heating of the reaction mixture. google.com |

| Yield | Often moderate to good. | Often higher due to reduced side reactions. wikipedia.org |

| Purity | May require extensive purification. | Often higher, leading to simpler work-up. |

| Process Control | Less precise temperature control. | Precise control over temperature and pressure. |

Utilization of Environmentally Benign Catalysts and Recoverable Systems

The choice of catalyst is crucial in developing a green synthetic process. Traditional catalysts are often corrosive, toxic, and difficult to separate from the reaction mixture. The development of environmentally benign and recoverable catalysts is a key area of research in green chemistry.

For the synthesis of benzene-1,2,3-triol methanesulfonate, several types of green catalysts can be considered. Methanesulfonic acid (MSA) itself is considered a green acid catalyst. rsc.orgnih.govresearchgate.net It is biodegradable, less corrosive than many mineral acids, and does not evolve toxic gases. researchgate.net MSA can be used in catalytic amounts for various organic transformations, and its liquid nature makes it easy to handle. rsc.org

Solid acid catalysts offer significant advantages in terms of separation and reusability. Silica-supported methanesulfonic acid is one such example, which can be used as a solid acid catalyst for various coupling reactions. The catalyst can be easily filtered off at the end of the reaction and potentially reused, reducing waste and cost.

Magnetically recoverable catalysts represent another innovative approach. researchgate.net These catalysts consist of a magnetic core, such as iron oxide nanoparticles, functionalized with a catalytically active species. researchgate.net After the reaction, the catalyst can be easily separated from the reaction mixture using an external magnet. researchgate.net This allows for simple and efficient catalyst recovery and reuse, minimizing catalyst leaching into the product. researchgate.net Dendrimer-based magnetic catalysts have also shown high efficiency and recyclability in coupling reactions. dntb.gov.ua

| Catalyst Type | Example | Key Advantages |

| Green Acid Catalyst | Methanesulfonic Acid (MSA) | Biodegradable, less corrosive, non-volatile. rsc.orgresearchgate.net |

| Solid-Supported Catalyst | Silica-supported MSA | Easy separation, potential for reuse, reduced corrosion. |

| Magnetically Recoverable Catalyst | Fe3O4 nanoparticles with catalytic groups | Simple magnetic separation, high reusability, reduced waste. researchgate.net |

Sustainable Reagents and Feedstocks for Methanesulfonic Acid Production

Traditionally, MSA has been produced through processes that may involve hazardous reagents. However, newer, more environmentally friendly methods are being developed. A significant advancement is the direct synthesis of MSA from methane (B114726) and oleum. ijarsct.co.in This process, which can be initiated electrochemically, utilizes methane, a major component of natural gas and biogas, as a direct feedstock. unina.it This route avoids the use of more hazardous starting materials and represents a more atom-economical approach.

The electrochemical synthesis of MSA from methane and fuming sulfuric acid can be carried out under moderate conditions, offering a potentially more sustainable production pathway. unina.it Furthermore, research is ongoing to utilize renewable resources for the production of methane, which would further enhance the green credentials of MSA.

The table below summarizes different production routes for methanesulfonic acid.

| Production Method | Starting Materials | Environmental Considerations |

| Oxidation of Dimethyl Disulfide | Dimethyl disulfide, Nitric acid | Involves the use of a strong oxidizing agent. |

| Chlorine Oxidation | Dimethyl sulfide, Chlorine | Co-produces large quantities of hydrochloric acid. |

| Direct Methane Sulfonation | Methane, Oleum | Utilizes a simple and abundant feedstock; can be initiated electrochemically. ijarsct.co.inunina.it |

Advanced Mechanistic Investigations of Benzene 1,2,3 Triol Methanesulfonate Reactions

Reaction Mechanisms of Sulfonylation and Desulfonation in Polyhydroxylated Systems

The introduction and removal of a sulfonyl group on an aromatic ring are fundamental processes in organic synthesis. In polyhydroxylated systems like Benzene-1,2,3-triol (pyrogallol), the electronic nature of the ring profoundly influences these reactions.

Electrophilic Aromatic Substitution Pathways and Intermediates

Aromatic sulfonation is a classic example of an electrophilic aromatic substitution (SEAr) reaction. bris.ac.ukyoutube.com The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from fuming sulfuric acid or oleum. bris.ac.ukyoutube.com The mechanism proceeds in two principal steps:

Attack of the Electrophile : The electron-rich π-system of the aromatic ring attacks the electrophile (SO₃), leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. researchgate.netrsc.orgnih.gov

Restoration of Aromaticity : A base (often HSO₄⁻ or water) removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring. rsc.orgnih.gov

In the case of Benzene-1,2,3-triol, the three hydroxyl (-OH) groups are powerful activating substituents. They donate electron density to the aromatic ring through resonance, making it highly nucleophilic and thus extremely reactive towards electrophiles. youtube.comyoutube.com This activation directs the incoming electrophile predominantly to the ortho and para positions relative to the hydroxyl groups. For pyrogallol (B1678534), substitution is expected to occur at the positions C4, C5, and C6. The presence of multiple activating groups significantly increases the reaction rate compared to benzene (B151609).

The sulfonation reaction is notably reversible. bris.ac.uknih.gov The reverse reaction, known as desulfonation, is favored in the presence of dilute, hot aqueous acid. wikipedia.orgscilit.com The principle of microscopic reversibility dictates that the mechanism of desulfonation is the exact reverse of sulfonation. It begins with the protonation of the sulfonic acid-substituted carbon, followed by the loss of sulfur trioxide to reform the aromatic ring. rsc.org The equilibrium between sulfonation and desulfonation can be controlled by the concentration of sulfuric acid and water. wikipedia.org

| Isomer | Relative Rate Constant (krel) |

|---|---|

| ortho-Toluene Sulfonic Acid | 32 |

| para-Toluene Sulfonic Acid | 14 |

| meta-Toluene Sulfonic Acid | 1 |

Data adapted from studies on toluenesulfonic acids to illustrate substituent effects on desulfonation rates. The hydroxyl groups in Benzene-1,2,3-triol would be expected to show even stronger directing and rate-influencing effects.

Nucleophilic Substitution Mechanisms (SNAr) on Sulfonylated Aromatic Systems

While electron-rich aromatic rings favor electrophilic substitution, they can undergo nucleophilic aromatic substitution (SNAr) if certain conditions are met. The SNAr mechanism requires:

A potent electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

A good leaving group (e.g., a halide or a sulfonate group).

A strong nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

In the context of Benzene-1,2,3-triol methanesulfonate (B1217627), the methanesulfonate group (-OSO₂CH₃) can potentially act as a leaving group. However, the three hydroxyl groups are strongly electron-donating, which deactivates the ring towards nucleophilic attack. For an SNAr reaction to occur on such a system, the ring would typically need to be further substituted with strong electron-withdrawing groups, such as nitro (-NO₂) groups, to overcome the electron-donating effect of the hydroxyls. Recent studies have also explored concerted SNAr mechanisms where the addition of the nucleophile and departure of the leaving group occur in a single step, although the stepwise pathway via a Meisenheimer complex is more traditionally cited.

Homolytic Aromatic Sulfonylation Pathways

Beyond the common electrophilic pathway, aromatic sulfonation can also proceed through a homolytic (free-radical) mechanism, though this is less common. Research has demonstrated that reactions promoted by manganese(III) acetate (B1210297) [Mn(OAc)₃] can facilitate the sulfonation of arenes using potassium metabisulfite (B1197395) (K₂S₂O₅) as a sulfonating agent. This process is believed to involve an SO₃⁻ radical anion as the key reactive species. The mechanism involves the generation of the radical, its addition to the aromatic ring to form a radical intermediate, and a subsequent oxidation and proton loss to yield the sulfonic acid product. For a highly activated system like Benzene-1,2,3-triol, such a radical pathway could be a viable, albeit less conventional, method for introducing a sulfonyl group under specific oxidative conditions.

Catalytic Mechanisms Involving Benzene-1,2,3-triol Methanesulfonate Derivatives

Aryl sulfonic acids are well-established as strong Brønsted acid catalysts in a variety of organic reactions. The sulfonic acid derivative of Benzene-1,2,3-triol would be expected to exhibit significant catalytic activity due to its high acidity.

Role as Brønsted Acid Catalysts in Organic Transformations

Brønsted acids catalyze reactions by donating a proton to a substrate, thereby increasing its electrophilicity. Aryl sulfonic acids are effective catalysts for reactions such as esterification, hydration of olefins, and Friedel-Crafts reactions. Their catalytic efficacy stems from their low pKa values, making them strong proton donors.

Derivatives of Benzene-1,2,3-triol bearing a sulfonic acid group would function as potent Brønsted acid catalysts. The proton of the -SO₃H group is highly acidic and can readily protonate substrates like alcohols or alkenes, initiating subsequent transformations. For instance, in the addition of phenols to olefins, a strong Brønsted acid like trifluoromethanesulfonic acid (triflic acid) has been shown to be a highly efficient catalyst. A sulfonic acid derivative of pyrogallol would be expected to function similarly, facilitating the formation of a carbocation from the olefin, which is then attacked by a nucleophile.

| Acid Catalyst | pKa |

|---|---|

| Trifluoromethanesulfonic Acid (TfOH) | -14 |

| p-Toluenesulfonic Acid (pTsOH) | -2.8 |

| Benzenesulfonic Acid | -2.8 |

| Sulfuric Acid (H₂SO₄) | -3.0 |

| Phenol (B47542) | 9.95 |

The pKa of Benzene-1,2,3-triol sulfonic acid is not readily available but is expected to be in the range of other strong aryl sulfonic acids.

Mechanistic Insights into Esterification Reactions

Sulfonic acids are widely used as catalysts for esterification, the reaction between a carboxylic acid and an alcohol. DFT studies on the esterification of benzenesulfonic acid with methanol (B129727) have elucidated several possible mechanistic pathways. The traditional acid-catalyzed esterification mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

However, when the sulfonic acid itself is esterified, the mechanism is different. Theoretical studies suggest that pathways involving a pentacoordinate sulfur intermediate are high in energy. Instead, two other mechanisms are more plausible:

SN1 Pathway : This pathway proceeds through the formation of a highly reactive sulfonylium cation intermediate. This intermediate is then attacked by the alcohol. This path is characterized by a low activation barrier.

SN2 Pathway : This mechanism involves the protonated alcohol acting as an alkylating agent, transferring its alkyl group to the sulfonate anion in a single concerted step. This pathway has a moderate activation barrier.

For heterogeneous sulfonic acid catalysts, the mechanism can be described by models such as the Langmuir–Hinshelwood type, where both reactants adsorb onto the catalyst surface before reacting. In contrast, homogeneous catalysts like Benzene-1,2,3-triol sulfonic acid would likely follow an Eley–Rideal mechanism, where one reactant is adsorbed and the other reacts with it from the bulk solution.

Catalytic Activity in Specific Organic Reactions (e.g., Biodiesel Production, Coumarin (B35378) Synthesis)

The compound Benzene-1,2,3-triol;methanesulfonic acid, possessing both a highly activated phenol ring and an acidic methanesulfonic acid component, presents significant potential as a catalyst in key organic transformations. Its structural features suggest it could function as a Brønsted acid catalyst, crucial for reactions such as esterification in biodiesel production and condensation reactions in coumarin synthesis.

Biodiesel Production:

Biodiesel, comprised of fatty acid methyl esters (FAME), is primarily produced through the transesterification of triglycerides and the esterification of free fatty acids (FFAs). Both reactions are efficiently catalyzed by acids. The methanesulfonic acid moiety of the title compound can act as a potent Brønsted acid catalyst. The catalytic cycle would involve the protonation of the carbonyl oxygen of a free fatty acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by an alcohol like methanol. This mechanism is fundamental to converting FFAs, often present in low-cost feedstocks, into biodiesel. researchgate.net

While direct studies on this compound are not prevalent, research on analogous sulfonated catalysts provides insight into its potential efficacy. For instance, carbon materials functionalized with sulfonic acid groups are active in esterification reactions for biodiesel production. ulisboa.pt These solid acid catalysts demonstrate the viability of using sulfonic acids in these processes, highlighting advantages like easier separation and potential for reuse. The pyrogallol component of the title compound, while primarily known as an antioxidant, could be functionalized to create a more complex, recoverable catalyst. mdpi.com However, the inherent low solubility of pyrogallol in the nonpolar biodiesel medium is a known challenge. mdpi.com

Coumarin Synthesis:

Coumarins are a vital class of heterocyclic compounds with broad applications. A primary method for their synthesis is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org Strong Brønsted acids, including methanesulfonic acid, are known to effectively catalyze this reaction. organic-chemistry.orgyoutube.com

In this context, Benzene-1,2,3-triol (pyrogallol) serves as the phenol starting material. The methanesulfonic acid component of the title compound would catalyze the reaction through two key steps: initial transesterification between the phenol's hydroxyl group and the β-ketoester, followed by an intramolecular electrophilic attack on the activated benzene ring to form the heterocyclic structure. wikipedia.org The high electron density of the pyrogallol ring, due to its three hydroxyl groups, makes it highly reactive and susceptible to this electrophilic substitution. vedantu.com Various acid catalysts have been successfully employed for Pechmann condensation using phenols like pyrogallol, demonstrating the principle of the reaction. nih.govresearchgate.net

The following table summarizes typical conditions for Pechmann condensation with different phenols and acid catalysts, illustrating the reaction environment where this compound could be applied.

Table 1: Catalyst Performance in Pechmann Condensation of Various Phenols

| Phenol | β-Ketoester | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phloroglucinol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs | 110 | 88 | nih.gov |

| Pyrogallol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs | 110 | 85 | nih.gov |

| Resorcinol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs | 110 | 89 | nih.gov |

| m-Cresol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs | 110 | 65 | nih.gov |

Influence of Molecular Structure and Reaction Conditions on Reactivity and Selectivity

The reactivity and selectivity of this compound as a catalyst are intrinsically linked to its molecular architecture and the external conditions under which reactions are performed.

Influence of Molecular Structure:

The structure of this compound is characterized by a benzene ring with two distinct types of substituents: three hydroxyl (-OH) groups and a methanesulfonate group (likely formed as an ester with one of the hydroxyls, or as a salt).

Hydroxyl Groups: The three hydroxyl groups are powerful activating groups. Through the resonance effect, their lone pairs of electrons significantly increase the electron density of the aromatic ring, particularly at the ortho and para positions. vedantu.com This heightened nucleophilicity makes the ring highly susceptible to electrophilic attack, which is a key step in reactions like the Pechmann condensation. msu.edu

Methanesulfonate Group: In contrast, the methanesulfonate group is electron-withdrawing. Whether present as a sulfonate ester (-OSO2CH3) or as the free acid (-SO3H), it deactivates the aromatic ring through a strong inductive effect, making electrophilic substitution more difficult. msu.edu

Influence of Reaction Conditions:

The catalytic performance is highly dependent on various reaction parameters, which must be optimized to maximize yield and selectivity.

Temperature: Generally, increasing the reaction temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of unwanted byproducts and potential catalyst degradation. For instance, in biodiesel production, optimal temperatures are often balanced to achieve high conversion without significant side reactions. mdpi.com

Catalyst Concentration: The concentration of the catalyst directly impacts the reaction rate. An optimal loading is required, as increasing the amount beyond a certain point may not lead to a significant improvement in yield and adds to the cost. Studies on related catalysts for Pechmann condensation have shown that yield increases with catalyst loading up to an optimal point (e.g., 10 mol%), after which no further benefit is observed. nih.gov

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. In some cases, solvent-free conditions are preferred to create a more environmentally friendly and efficient process, which has been shown to be effective for certain acid-catalyzed reactions. researchgate.net

Substrate Ratio: The molar ratio of reactants, such as the alcohol-to-oil ratio in biodiesel production, is a critical parameter. A large excess of alcohol can shift the equilibrium towards the product side, increasing the yield of fatty acid methyl esters. mdpi.comijsr.net

The following table illustrates the effect of reaction conditions on the yield of biodiesel, based on studies of related solid acid catalysts.

Table 2: Effect of Reaction Conditions on Biodiesel Yield Using Supported Acid Catalysts

| Catalyst | Feedstock | Methanol:Oil Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| TPA on Bentonite | Used Frying Oil | 10:1 | 85 | 4.5 | 90 | mdpi.com |

| Sulfonated Biochar | Cooking Oil | 20:1 | 100 | 15 | 88 | mdpi.com |

| Sn-CaO | Waste Cooking Oil | 16.15:1 | 85.15 | 3.42 | 97.39 | mdpi.com |

By carefully tuning these conditions, the reactivity and selectivity of this compound can be controlled to favor the desired product formation in both biodiesel production and coumarin synthesis.

Advanced Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Methods for Molecular Structure and Functional Group Analysis

Spectroscopic techniques are indispensable for probing the molecular-level features of benzene-1,2,3-triol;methanesulfonic acid. By interacting with the molecule's nuclei, vibrational modes, and electrons, these methods provide a detailed picture of its structural and electronic makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR would provide unambiguous evidence for the presence and connectivity of both the benzene-1,2,3-triol (pyrogallol) and methanesulfonate (B1217627) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrogallol (B1678534) ring and the methyl protons of the methanesulfonate counter-ion. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the substituted benzene (B151609) ring. The methyl group of the methanesulfonic acid would appear as a singlet, typically in the range of 2.5-3.0 ppm in a solvent like DMSO-d₆. rsc.org The hydroxyl protons of the pyrogallol unit would be visible as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the compound. chemicalbook.com The pyrogallol ring would exhibit characteristic signals in the aromatic region (typically 100-150 ppm), with the chemical shifts of the hydroxyl-substituted carbons appearing at the lower field (higher ppm) end of this range. A single signal for the methyl carbon of the methanesulfonate group would be expected in the aliphatic region of the spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for pyrogallol and methanesulfonic acid moieties.

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzene-1,2,3-triol | Aromatic C-H | 6.0 - 7.0 | 105 - 120 |

| Benzene-1,2,3-triol | Aromatic C-OH | - | 135 - 150 |

| Benzene-1,2,3-triol | O-H | Variable (broad) | - |

| Methanesulfonic acid | CH₃ | ~2.8 | ~40 |

Vibrational spectroscopy, including both FTIR and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. sapub.org For this compound, these methods would confirm the presence of hydroxyl, aromatic, and sulfonate groups.

FTIR Spectroscopy: The FTIR spectrum would show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups on the pyrogallol ring, likely involved in hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. researchgate.net The methanesulfonate ion would be identified by its strong and characteristic asymmetric and symmetric S=O stretching bands, typically found around 1200-1260 cm⁻¹ and 1040-1060 cm⁻¹, respectively. researchgate.net The S-O stretching vibration would also be present, usually near 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. sapub.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the pyrogallol moiety would give rise to strong signals in the Raman spectrum. The symmetric S=O stretching vibration of the sulfonate group is also typically Raman active. researchgate.net

The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the compound, confirming the presence of all key functional groups and offering insights into intermolecular interactions like hydrogen bonding. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | Weak |

| Aromatic (C-H) | Stretching | 3000-3100 | Strong |

| Aromatic (C=C) | Ring Stretching | 1450-1600 | Strong |

| Sulfonate (S=O) | Asymmetric Stretch | 1200-1260 | Weak |

| Sulfonate (S=O) | Symmetric Stretch | 1040-1060 | Strong |

| Sulfonate (S-O) | Stretching | 700-800 | Moderate |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be employed to determine the exact mass of the benzene-1,2,3-triol cation and the methanesulfonate anion. mdpi.comnih.gov This high level of mass accuracy allows for the unambiguous determination of the elemental formula for each ion, confirming the composition of the compound. mdpi.com

Tandem Mass Spectrometry (MS/MS): Tandem MS would be used to study the fragmentation pathways of the parent ions. The benzene-1,2,3-triol cation ([C₆H₆O₃]⁺) would likely undergo fragmentation through the loss of small neutral molecules like CO or H₂O. The fragmentation of the benzene ring itself can also occur, leading to smaller charged fragments. docbrown.info The methanesulfonate anion ([CH₃SO₃]⁻) would be expected to show a characteristic fragmentation pattern, potentially losing SO₂ to form a CH₃O⁻ fragment or losing a methyl radical to form an SO₃⁻ radical anion. Analyzing these fragmentation patterns provides valuable structural confirmation.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is primarily used to study molecules with chromophores, such as conjugated π-systems.

For this compound, the UV-Vis absorption is dominated by the π→π* electronic transitions within the benzene-1,2,3-triol chromophore. spcmc.ac.in The methanesulfonate ion does not absorb significantly in the conventional UV-Vis range (200-800 nm). The benzene ring itself has characteristic absorption bands, and the presence of the three electron-donating hydroxyl groups causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. up.ac.za Typically, substituted benzenes show a primary band (E2 band) around 200-230 nm and a secondary, weaker band (B band) with fine structure around 260-290 nm. up.ac.za The exact position and intensity of these bands provide information about the electronic structure of the aromatic system.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical states of those elements within the top few nanometers of a solid sample. rsc.org

For a solid sample of this compound, XPS would provide a survey scan to identify the presence of carbon, oxygen, and sulfur. High-resolution scans of the C 1s, O 1s, and S 2p regions would offer detailed chemical state information.

C 1s: The C 1s spectrum would be deconvoluted to distinguish between the aromatic carbons of the pyrogallol ring and the methyl carbon of the methanesulfonate group. Furthermore, the carbons bonded to oxygen (C-O) in the ring would have a higher binding energy than the carbons bonded only to other carbons and hydrogen. researchgate.net

O 1s: The O 1s spectrum would be particularly informative, allowing for the differentiation between the oxygen atoms in the hydroxyl (C-O-H) groups of the pyrogallol and the oxygen atoms in the sulfonate (S=O) group.

S 2p: The S 2p spectrum would show a characteristic doublet corresponding to the sulfur atom in the +6 oxidation state, confirming the presence of the sulfonate group.

X-ray Diffraction (XRD) and Crystallographic Studies

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound can be grown, XRD analysis would provide a wealth of structural information.

The analysis would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.

Atomic Coordinates: The exact position of every atom within the unit cell, allowing for the determination of precise bond lengths, bond angles, and torsion angles for both the benzene-1,2,3-triol and methanesulfonate ions. docbrown.info

Intermolecular Interactions: A detailed map of the non-covalent interactions that stabilize the crystal structure. This would be particularly important for understanding the hydrogen bonding network between the hydroxyl groups of the pyrogallol cation and the oxygen atoms of the sulfonate anion, as well as any potential π-stacking interactions between the aromatic rings. researchgate.net

A comprehensive search for scientific literature and data on the specific compound "this compound" has been conducted. Unfortunately, detailed research findings and data pertaining to the advanced characterization techniques specified in the user's outline for this particular compound combination are not available in the public domain.

The search yielded information on the individual components, Benzene-1,2,3-triol (also known as Pyrogallol) and Methanesulfonic acid, as well as related but structurally different compounds such as Benzene-1,3,5-triyl tris(methanesulfonate). However, no specific studies detailing the single crystal X-ray diffraction, powder X-ray diffraction, microscopic analysis (SEM, TEM, AFM, Nano-FTIR), or electrochemical analysis of the salt or co-crystal "this compound" could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section and subsection. The creation of a detailed, data-rich article as per the instructions is contingent on the availability of published research, which appears to be non-existent for this specific chemical entity.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture of small systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger, more complex systems. MD simulations solve Newton's equations of motion for a collection of atoms, providing insights into conformational changes, intermolecular interactions, and bulk material properties.

A molecular dynamics simulation study of pure methanesulfonic acid has been performed over a wide range of temperatures. nih.govupc.edu This work calculated various thermodynamic, structural, and dynamical properties, finding good agreement with experimental data. nih.gov A key focus of the study was the analysis of hydrogen bonding and its influence on the system's properties. nih.govupc.edu

For Benzene-1,2,3-triol;methanesulfonic acid, MD simulations would be invaluable for several purposes:

Conformational Analysis: To explore the rotational freedom of the hydroxyl and methanesulfonyl groups and identify the most populated conformations in solution or the solid state.

Intermolecular Interactions: To characterize the dynamic hydrogen-bonding network between the Benzene-1,2,3-triol and methanesulfonic acid molecules, as well as with surrounding solvent molecules. This is crucial for understanding its solubility and behavior in solution.

Bulk Properties: To predict properties like density, viscosity, and diffusion coefficients of the compound in a condensed phase.

MD simulations can also be used to study the interactions of the compound with other molecules, such as biomacromolecules, to understand its potential biological activity. researchgate.netmolsimlab.comresearchgate.net

Prediction of Spectroscopic Data based on Theoretical Models

Theoretical calculations are frequently used to predict and interpret spectroscopic data. By calculating properties like vibrational frequencies or electronic transition energies, computational models can help assign features in experimental spectra and provide a deeper understanding of molecular structure and bonding.

Vibrational spectroscopy (Infrared and Raman) is particularly amenable to theoretical prediction. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental spectra. This allows for a confident assignment of specific spectral bands to particular molecular motions (e.g., O-H stretches, C=C ring stretches, S=O stretches).

Theoretical studies on benzene (B151609) and its derivatives have used group theory and DFT to analyze their vibrational modes. china-csm.org Similarly, ab initio calculations have been performed to analyze the complete infrared spectrum of related molecules like sulfanilamide. researchgate.net For a molecule like 1,3,5-trimethoxybenzene, DFT calculations have been shown to reproduce experimental IR, Raman, and inelastic neutron scattering spectra quite well. researchgate.net

For this compound, theoretical calculations would predict the vibrational spectra, highlighting the key changes that occur upon complex formation. For example, the formation of a strong hydrogen bond or a proton transfer would cause significant shifts in the stretching frequencies of the O-H and S=O groups, which could be precisely predicted and compared with experimental data to confirm the structure of the compound.

Development of Computational Methodologies for Sulfonated Aromatic Systems

The study of sulfonated aromatic systems, such as Benzene-1,2,3-triol methanesulfonic acid, leverages a variety of advanced computational and theoretical chemistry methodologies. These techniques are essential for elucidating the complex reaction mechanisms, kinetics, and thermodynamics that are often difficult to capture through experimental means alone. The development of these methods has provided profound insights into electrophilic aromatic substitution reactions, including the sulfonation process.

Research into aromatic sulfonation has increasingly employed molecular modeling and quantum chemical calculations to map out reaction pathways. researchgate.netnih.gov Early models suggested a two-step mechanism for electrophilic aromatic substitutions, but computational studies have revealed more complex and nuanced pathways. nih.gov For instance, density functional theory (DFT) and ab initio molecular dynamics (MD) simulations have become principal tools for investigating these reactions. These methods allow researchers to model the interaction of sulfonating agents, like sulfur trioxide (SO₃), with aromatic rings at a quantum-mechanical level. nih.govrsc.org

Simulations have been developed to explore different reaction environments, including gas-phase reactions and reactions in various explicit solvents, both polar and apolar. nih.gov This is crucial as the solvent can significantly influence the reaction pathway. nih.gov Computational models have confirmed the existence of low-energy, concerted pathways involving multiple SO₃ molecules, which challenge simpler, traditional mechanisms. nih.gov These studies investigate the formation of key intermediates, such as π-complexes and Wheland (or arenium ion) intermediates, and map the transition states that connect them. researchgate.netacs.org By calculating the energy barriers for these steps, a kinetic model of the reaction can be constructed that aligns with experimental data. nih.govrsc.org

Furthermore, computational approaches are used to study the properties of the resulting sulfonated products. Methods such as ab initio molecular orbital calculations and DFT, combined with models like the polarizable continuum model (PCM) to simulate solvent effects, can accurately predict properties like oxidation potentials. researchgate.net These theoretical calculations have shown excellent agreement with experimental values derived from techniques like cyclic voltammetry, thereby validating the accuracy of the computational models. researchgate.net The development of these methodologies provides a robust framework for understanding the behavior of complex molecules like Benzene-1,2,3-triol methanesulfonic acid.

The table below summarizes key computational methodologies and their applications in the study of sulfonated aromatic systems.

Interactive Data Table: Computational Methodologies for Sulfonated Aromatic Systems

| Methodology | Application | Key Insights Provided | Relevant Findings from Literature |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Provides detailed energy profiles of reaction pathways; predicts stability of intermediates like σ-complexes. nih.gov | Used to investigate reaction mechanisms of aromatic sulfonation in various solvents. nih.gov |

| Ab Initio Molecular Dynamics (MD) | Simulation of atomic and molecular motion over time based on first principles. | Elucidates dynamic reaction pathways and the role of solvent molecules in real-time. nih.gov | Confirmed a concerted pathway with a cyclic transition state involving two SO₃ molecules in benzene sulfonation. nih.gov |

| Molecular Orbital Theory | Study of reaction mechanisms and intermediate stability. | Helps in understanding the formation of π-complexes and Wheland intermediates during sulfonation. researchgate.netacs.org | Proposed that toluene (B28343) sulfonation proceeds via a π-complex that rearranges to a Wheland intermediate. acs.org |

| Polarizable Continuum Model (PCM) | Simulation of solvent effects on molecular properties. | Calculates the influence of a solvent environment on thermodynamic properties and reaction barriers. researchgate.net | Used to calculate the oxidation potentials of pyrogallol (B1678534) and its derivatives in aqueous solutions. researchgate.net |

Applications in Catalysis and Advanced Materials Science

Heterogeneous and Homogeneous Catalysis

The catalytic potential of this compound system is realized through various mechanisms, leveraging either the acidic component for electrophilic reactions or the functionalized organic scaffold for more complex transformations.

While not a classical organocatalyst in its own right, the combination of a pyrogallol (B1678534) framework and a sulfonic acid group embodies the principles of bifunctional catalysis. Methanesulfonic acid is a well-established homogeneous acid catalyst for various organic transformations, including polymerization and condensation reactions. acs.orggoogle.comgoogle.com The pyrogallol moiety, with its multiple hydroxyl groups, can serve as a scaffold for creating more complex catalytic systems.

Research into proline sulfonamides, for instance, has demonstrated the effectiveness of combining an organic framework (proline) with a sulfonamide group to create powerful organocatalysts for reactions like enantioselective aldol (B89426) additions. nih.gov This principle suggests the potential for designing catalysts based on pyrogallol derivatized with sulfonic acid groups. Such a catalyst could utilize the pyrogallol structure to orient substrates while the sulfonic acid group provides the catalytic activity, potentially leading to synergistic effects where two or more catalytic species act in concert to facilitate reactions. mdpi.com

A prominent application of the benzene-1,2,3-triol and methanesulfonic acid combination is in the form of pyrogallol methanesulfonate (B1217627) esters, which function as non-ionic photoacid generators (PAGs). oup.comgoogle.com These compounds are crucial components in chemically amplified photoresists, materials essential for modern microlithography. google.comgoogle.com

Upon exposure to ultraviolet radiation, the ester decomposes and releases a strong acid, methanesulfonic acid. google.com This photogenerated acid then acts as a catalyst for a cascade of chemical transformations within the surrounding polymer matrix during a subsequent heating step. google.com This catalytic process amplifies the initial photochemical event, dramatically increasing the sensitivity of the resist material. The types of acid-catalyzed reactions are diverse and critical for patterning the material. google.com

Table 1: Acid-Catalyzed Reactions in Photoresist Polymers

| Reaction Type | Description | Application |

| Deprotection | The acid catalyzes the cleavage of acid-labile protecting groups from the polymer backbone, altering its solubility. | Positive-tone photoresists |

| Cross-linking | The acid activates a cross-linking agent, causing the polymer chains to become insoluble in the developer. | Negative-tone photoresists |

| Depolymerization | The acid catalyzes the breakdown of the polymer backbone into smaller, more soluble fragments. | Chemically amplified resists |

| Electrophilic Substitution | The acid can promote various electrophilic substitution reactions within the polymer matrix. | Functional material patterning |

This catalytic system is vital for producing the high-resolution features required in the manufacturing of integrated circuits and other microdevices. google.com

While homogeneous catalysts like methanesulfonic acid are effective, their separation from the reaction mixture can be challenging. To address this, significant research has focused on creating heterogeneous, recoverable catalysts. A common strategy involves immobilizing the active catalytic species, such as sulfonic acid groups, onto a solid support. rsc.orgnih.gov

A recoverable catalyst based on pyrogallol and methanesulfonic acid could be designed by covalently attaching the pyrogallol moiety to a solid support, which is then functionalized with sulfonic acid groups. Supports such as silica (B1680970) (SiO₂) are often used. mdpi.com To facilitate easy separation, the silica can be coated onto a magnetic nanoparticle core, like iron oxide (Fe₃O₄), creating a magnetically recoverable catalyst. mdpi.comnih.govresearchgate.net After the reaction, the catalyst can be removed from the product mixture using an external magnetic field, cleaned, and reused for multiple cycles, aligning with the principles of green chemistry. nih.govscielo.br This approach combines the high reactivity of molecular catalysts with the practical advantages of heterogeneous systems. mdpi.com

Advanced Materials Development

The unique chemical properties of the pyrogallol-methanesulfonic acid system are harnessed to create advanced materials with enhanced functionalities for specialized applications.

The incorporation of benzene-1,2,3-triol derivatives into polymers is a key strategy for imparting specific functions. As discussed, pyrogallol methanesulfonate esters are added to polymer formulations to create photosensitive materials used in the electronics industry. google.comgoogle.comgoogle.com

Beyond photoresists, the pyrogallol structure itself offers valuable properties. The multiple phenolic hydroxyl groups make pyrogallol and its derivatives potent antioxidants. When incorporated into polymers such as high-density polyethylene (B3416737) (HDPE), C-alkylcalix google.compyrogallolarenes have been shown to be effective inhibitors of oxidative degradation, particularly at elevated temperatures. researchgate.net Furthermore, pyrogallol can be polymerized via auto-oxidation to form poly(pyrogallol) nanofibers. researchgate.netnih.gov These biopolymers exhibit intrinsic antibacterial activity, making them promising for biomedical and environmental applications. researchgate.netnih.gov

Table 2: Enhanced Functionalities of Polymers Incorporating Pyrogallol Derivatives

| Functionality | Incorporated Compound | Mechanism | Application Area |

| Photosensitivity | Pyrogallol Methanesulfonate Ester | Photogeneration of methanesulfonic acid catalyst. google.comgoogle.com | Microelectronics, Photolithography |

| Antioxidant | C-alkylcalix google.compyrogallolarenes | Radical scavenging by phenolic hydroxyl groups. researchgate.net | Polymer stabilization |

| Antibacterial | Poly(pyrogallol) | Generation of reactive oxygen species (ROS). nih.gov | Biomedical materials, Water treatment |

| Adhesion | Gallol-containing polymers | Hydrogen bonding and other noncovalent interactions. researchgate.net | Adhesives, Coatings |

Benzene-1,2,3-triol is a fundamental building block in supramolecular chemistry, particularly for the synthesis of pyrogallolarenes. These macrocycles, a class of calixarenes, are typically formed through the acid-catalyzed condensation of pyrogallol with an aldehyde. wikipedia.orgrsc.org Strong acids like hydrochloric acid, p-toluenesulfonic acid, and potentially methanesulfonic acid, are used to drive the cyclization reaction. wikipedia.orgrsc.org

Pyrogallol google.comarenes possess a unique ability to self-assemble through hydrogen bonding into larger, capsule-like hexameric structures. wikipedia.org These nanocapsules have an internal cavity capable of encapsulating guest molecules, making them ideal hosts in host-guest chemistry and as nanoreactors for catalysis. wikipedia.orgrsc.org

For applications in aqueous systems or as molecular devices, these pyrogallolarenes can be functionalized. The introduction of sulfonic acid groups onto the calixarene (B151959) rim creates water-soluble sulfonated calix[n]arenes. nih.gov These modified macrocycles act as sophisticated receptors for specific guest molecules, including biomolecules. This property has been exploited to develop chemosensor ensembles that can detect biogenic amines, which are markers for food spoilage, demonstrating their potential in the creation of molecular sensing devices. nih.gov

Functionalization of Inorganic Supports for Catalytic and Adsorptive Applications

The modification of inorganic materials to create active and selective catalysts and adsorbents is a cornerstone of materials science. Both sulfonic acid groups and polyphenol structures are utilized to impart desired functionalities onto inorganic supports like silica and alumina.

Methanesulfonic Acid in the Functionalization of Inorganic Supports

Methanesulfonic acid (MSA) is a strong Brønsted acid that can be immobilized on inorganic supports to create potent and reusable solid acid catalysts. cdnsciencepub.com This approach combines the high catalytic activity of MSA with the robustness and ease of separation of a solid support, overcoming issues associated with the recovery and reuse of homogeneous acid catalysts. cdnsciencepub.com

Silica (SiO₂) is a commonly used support due to its low cost, stability, and large surface area, which can be readily functionalized. mdpi.com The functionalization of silica with sulfonic acid groups can be achieved through various methods, including the grafting of organosilanes containing thiol groups, followed by oxidation to sulfonic acid. nih.gov Silica-supported methanesulfonic acid has been demonstrated as an efficient catalyst for reactions such as the Pechmann reaction for the synthesis of coumarin (B35378) derivatives. cdnsciencepub.com The resulting catalyst exhibits significant Brønsted acidity and can be regenerated and reused with satisfactory results. cdnsciencepub.com

The table below summarizes the performance of a silica-supported methanesulfonic acid catalyst in an organic synthesis reaction.

| Catalyst | Reaction | Solvent | Yield (%) | Reusability |

| MSA/Silica | Pechmann Reaction | n-alkanes | Good | Satisfactory after regeneration |

This table is based on findings related to silica-supported methanesulfonic acid catalysts. cdnsciencepub.com

Benzene-1,2,3-triol (Pyrogallol) in Adsorptive Materials

Benzene-1,2,3-triol, or pyrogallol, is a polyphenol that can be used to create resinous materials with significant adsorptive properties. These materials are particularly effective in the uptake of metal ions from aqueous solutions. For instance, a pyrogallol-formaldehyde resol nano-resin has been shown to adsorb palladium from solutions. inderscienceonline.com The mechanism of adsorption involves the oxidation of the hydroxyl groups on the pyrogallol units and the reduction of the metal ions. inderscienceonline.com

While the direct functionalization of inorganic supports like silica with pyrogallol for catalysis is less common than with sulfonic acids, pyrogallol-based resins can be considered a form of functional material for adsorptive applications. These resins exhibit a high capacity for metal ion removal.

The following table highlights the application of a pyrogallol-derived resin in metal adsorption.

| Adsorbent Material | Target Metal Ion | Adsorption Mechanism | Application |

| Pyrogallol-formaldehyde nano-resin | Palladium (II) | Redox reaction involving hydroxyl groups | Synthesis of Palladium nanoparticles |

This table illustrates the adsorptive application of a pyrogallol-based resin. inderscienceonline.com

Applications in Ion Exchange Materials

Ion exchange is a crucial process in water treatment, purification, and chemical synthesis. Both pyrogallol and methanesulfonic acid have applications in the field of ion exchange materials.

Benzene-1,2,3-triol (Pyrogallol) in Ion Exchange Resins

Pyrogallol can be incorporated into polymer structures to create chelating ion-exchange resins. A study has detailed the synthesis of a chelating ion-exchange resin through the condensation of 8-hydroxyquinoline (B1678124) with pyrogallol and formaldehyde (B43269) as a cross-linking agent. researchgate.netresearchgate.net These types of resins are designed for the selective removal and enrichment of metal ions from aqueous solutions. researchgate.net The chelating nature of the resin, owing to the functional groups from both pyrogallol and 8-hydroxyquinoline, allows for the formation of stable complexes with metal ions, facilitating their separation. researchgate.net

The performance of such resins is evaluated based on their ion exchange capacity and their selectivity for different metal ions. The table below presents data on the ion exchange properties of a pyrogallol-containing resin.

| Resin Composition | Target Metal Ions | Exchange Capacity Order |

| 8-hydroxyquinoline-pyrogallol-formaldehyde | Cu (II), Zn (II), Pb (II) | Cu (II) > Zn (II) > Pb (II) |

This data is derived from studies on pyrogallol-based chelating ion-exchange resins.

Methanesulfonic Acid in Ion Exchange Processes

Methanesulfonic acid finds its application in the context of ion exchange primarily as a regenerant for ion-exchange resins and as an eluent in ion chromatography. arkema.comnih.gov After an ion-exchange resin has become saturated with the ions it has removed from a solution, it needs to be regenerated to be reused. Strong acids are often used for this purpose to displace the captured cations from the resin. Methanesulfonic acid, being a strong and non-oxidizing acid, can be effectively used for the regeneration of cation exchange resins. arkema.comrsc.org

Furthermore, in the analytical technique of ion chromatography, which is used to separate and quantify ions, methanesulfonic acid is employed as a component of the eluent, the mobile phase that carries the sample through the chromatography column. thermofisher.comthermofisher.com Its properties allow for the efficient separation of cations. thermofisher.com

The table below summarizes the roles of methanesulfonic acid in ion exchange technologies.

| Application Area | Role of Methanesulfonic Acid | Key Advantage |

| Resin Regeneration | Regenerant for cation exchange resins | Strong acidity, non-oxidizing nature |

| Ion Chromatography | Eluent for cation separation | Enables efficient separation of cations |

This table outlines the applications of methanesulfonic acid in ion exchange processes. arkema.comnih.govthermofisher.comthermofisher.com

Environmental Chemistry and Fate of Benzene 1,2,3 Triol Methanesulfonate Derivatives

Environmental Persistence and Biodegradation Studies of Sulfonated Aromatics

Many synthetic sulfonated aromatic compounds are known to be poorly biodegradable, leading to their persistence in the environment and posing challenges for conventional wastewater treatment plants. nih.gov The structure of these molecules, particularly the stable carbon-sulfur bond and the hydrophilic nature of the sulfonate group, contributes to their recalcitrance. nih.govresearchgate.net

The carbon-sulfur (C-S) bond in aromatic sulfonic acids is notably stable. brandeis.edu This stability is a primary reason for the resistance of these compounds to microbial degradation. nih.gov Studies comparing aromatic sulfonic acids to their carboxylated analogs show that the sulfonated compounds are significantly more resistant to microbial attack, indicating that the sulfonic acid group is the main contributor to their persistence. nih.gov Hydrothermal degradation studies have shown that while aromatic-sulfonic acid compounds degrade under high-temperature conditions (130-160°C), they are considerably more stable than other functional groups under typical environmental conditions. brandeis.edu In contrast, alkyl sulfonic acids exhibit superior hydrothermal stability, highlighting the influence of the aromatic ring on the C-S bond's reactivity. brandeis.edu This inherent stability means that natural attenuation processes are often slow and inefficient for this class of pollutants.

The sulfonic acid group (–SO₃H) profoundly influences the biodegradability of aromatic compounds. Being highly polar and hydrophilic, this group can hinder the transport of the molecule across bacterial cell membranes, a crucial step for intracellular degradation. researchgate.net The presence of sulfonate groups on aromatic rings can render such compounds inhibitory to microbial growth, further complicating aerobic biodegradation. researchgate.net

Research has shown that the biodegradability of sulfonated aromatics is highly dependent on the number and position of the sulfonate groups, as well as other substituents on the aromatic ring. researchgate.net For instance, studies on sulfonated aromatic amines revealed that out of ten compounds tested, only two aminobenzenesulfonic acid isomers were degraded, and this occurred only under specific aerobic conditions with inocula from historically polluted sites. nih.govcore.ac.ukazregents.edu This suggests that specialized microbial populations are required for the breakdown of these compounds. The complete mineralization of these compounds involves the cleavage of the C-S bond, often resulting in the formation of sulfate, which can be detected to confirm biodegradation. nih.govazregents.edu

| Compound Class | Key Findings on Biodegradability | Influencing Factors | Citations |

| p-n-Alkylbenzene Sulfonates | Resistant to microbial attack in unadapted mixed cultures. | The sulfonic acid substituent is the primary cause of persistence. | nih.gov |

| Sulfonated Aromatic Amines | Generally poor biodegradability; some isomers (e.g., 2- and 4-aminobenzenesulfonic acid) are degradable under specific aerobic conditions by adapted microbes. | Position and number of sulfonate groups; presence of other substituents (e.g., amino groups); historical adaptation of microbial communities. | researchgate.netnih.govcore.ac.ukazregents.edu |

| General Sulfonated Aromatics | Often poorly eliminated in classical wastewater treatment. The hydrophilic sulfonate group can inhibit membrane transport in microbes. | Polarity and water solubility imparted by the sulfonate group. | nih.govresearchgate.net |

Mobility and Distribution in Aquatic Systems and Soil Environments

The high water solubility conferred by the sulfonic acid group is a key factor in the environmental mobility of these compounds. core.ac.uk This property means they are readily transported within aquatic systems and can leach through soil profiles into groundwater. nih.gov

In aquatic environments, sulfonated aromatic compounds are found in river and surface waters due to their high solubility and discharge from industrial sources. core.ac.uk Their persistence means they can be transported over long distances from the point of contamination.

In soil, the mobility is also significant. The polar nature of these compounds suggests they will have a low affinity for organic matter and clay particles, which are major sorbents for nonpolar organic pollutants. nih.gov This leads to a higher potential for leaching and contamination of underlying aquifers. Recent studies on sulfonated PCB metabolites, for example, indicate that these transformed compounds have more polar characteristics than their parent compounds, which affects their partitioning behavior in soil and their potential for leaching. nih.gov

Advanced Analytical Methodologies for Environmental Monitoring of Sulfonated Compounds

Effective monitoring of sulfonated aromatic pollutants in various environmental matrices requires sensitive and selective analytical techniques. The trace-level concentrations and high polarity of these compounds present analytical challenges. nih.gov

Advanced analytical methods are crucial for detecting and quantifying these contaminants. longdom.org High-Performance Liquid Chromatography (HPLC) is a commonly used technique, often coupled with mass spectrometry (LC-MS) for highly sensitive and specific detection. nih.gov This combination allows for the identification and quantification of a wide range of sulfonated compounds in complex samples like wastewater and surface water. nih.gov

Other techniques that have been developed include:

Ion-pair reversed-phase liquid chromatography : This method is suitable for separating highly polar and ionic compounds like aromatic sulfonates.

Gas Chromatography (GC) : While less common for these non-volatile compounds, derivatization techniques can be used to make them amenable to GC analysis. researchgate.net

Size-Exclusion Chromatography–Inductively Coupled Plasma Mass Spectrometry (SEC-ICP-MS) : This has been used for quantifying sulfonated siderophores by tracking isotopically enriched iron complexed with the molecules, offering very low detection limits. acs.org

Sample preparation is a critical step, often involving solid-phase extraction (SPE) to concentrate the analytes from large volumes of water and remove interfering matrix components. doaj.org

| Analytical Technique | Principle | Application for Sulfonated Compounds | Detection Limits | Citations |

| HPLC-MS | Separates compounds based on polarity, followed by mass-based detection and quantification. | Widely used for qualitative and quantitative analysis in environmental and biological matrices. | Trace levels (ng/L to µg/L) | nih.gov |

| HPLC with Conductivity Detection | Separates compounds, which are then detected based on their electrical conductivity. | Quantification of compounds like perfluoroalkane sulfonates. | ~1 mg/L (can be improved to µg/L with pre-concentration) | doaj.org |

| ¹⁹F NMR Spectroscopy | Detects fluorine-containing compounds. | Used for specific detection of fluorinated sulfonates. | ~3.6 mg/L | doaj.org |

| SEC-ICP-MS | Separates molecules by size, with elemental detection of a tagged metal (e.g., iron). | Quantification of specific sulfonated compounds (e.g., siderophores) after complexation. | ~0.02 µmol/L | acs.org |

Remediation Strategies for Sulfonated Aromatic Pollutants (e.g., Phytoremediation)

Given the persistence and mobility of sulfonated aromatic pollutants, effective remediation strategies are essential. Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, has emerged as a promising, cost-effective, and environmentally friendly approach. nih.govnih.gov